Fenilacetil-d5 L-Glutamina

Descripción general

Descripción

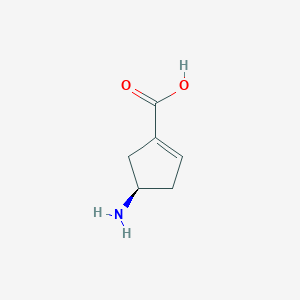

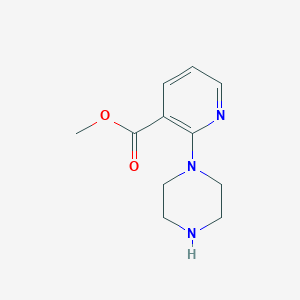

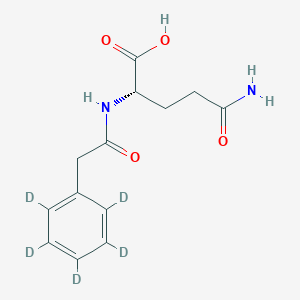

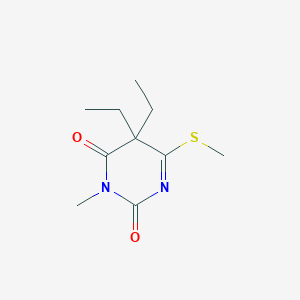

Phenylacetyl-d5 L-Glutamine is a deuterium-labeled derivative of phenylacetylglutamine. It is a stable isotope-labeled compound used primarily in scientific research. Phenylacetylglutamine is a naturally occurring metabolite formed by the conjugation of phenylacetate and glutamine. It is commonly found in human urine and is associated with urea cycle disorders, where it helps in the removal of excess nitrogen from the body .

Aplicaciones Científicas De Investigación

Phenylacetyl-d5 L-Glutamine has several applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand the pathways of phenylacetylglutamine metabolism.

Biology: Helps in studying the role of phenylacetylglutamine in cellular processes and its impact on cellular metabolism.

Medicine: Investigated as a biomarker for urea cycle disorders and other metabolic conditions. It is also used in pharmacokinetic studies to track the metabolism of drugs.

Industry: Employed in the production of stable isotope-labeled compounds for research and development purposes

Mecanismo De Acción

Target of Action

Phenylacetyl-d5 L-Glutamine, a labeled biomarker for metabolic age , is a product formed by the conjugation of phenylacetate and glutamine . It is a common metabolite that occurs naturally in human urine

Biochemical Pathways

Phenylacetyl-d5 L-Glutamine is a colonic microbial metabolite from amino acid fermentation . The microbiota-dependent metabolism of phenylalanine produces phenylacetic acid (PAA), which is a crucial intermediate that is catalyzed by diverse microbial catalytic pathways . PAA conjugates with glutamine and glycine in the liver and kidney to predominantly form phenylacetylglutamine in humans and phenylacetylglycine in rodents .

Pharmacokinetics

It is known that phenylacetyl-d5 l-glutamine is a labeled biomarker for metabolic age , suggesting that it may be detectable in biological samples and could potentially be used to monitor certain metabolic processes.

Result of Action

Phenylacetyl-d5 L-Glutamine has been implicated in the onset of stroke . . This suggests that Phenylacetyl-d5 L-Glutamine may have a significant impact on cellular and molecular processes related to stroke.

Análisis Bioquímico

Biochemical Properties

Phenylacetyl-d5 L-Glutamine is involved in biochemical reactions in the body. The metabolism and conjugation of phenylacetate with glutamine in the liver involve amino acid acetylation carried out by the enzyme phenylacetyltransferase or glutamine N-acetyl transferase . This enzyme catalyzes the reaction of the substrates phenylacetyl-CoA and L-glutamine to produce CoA and alpha-N-phenylacetyl-L-glutamine and phenylacetic acid .

Cellular Effects

Phenylacetyl-d5 L-Glutamine has been implicated in the onset of stroke . It has been found to be associated with stroke severity indicators, mainly age and NIHSS score . Moreover, it has been suggested that Phenylacetyl-d5 L-Glutamine levels could be used to distinguish recurrent stroke patients from non-stroke controls .

Molecular Mechanism

The molecular mechanism of Phenylacetyl-d5 L-Glutamine involves its interaction with various biomolecules. It is produced through the metabolic degradation pathway of the pharmaceutical compounds sodium phenylbutyrate, glycerol phenylbutyrate, and sodium phenylacetate . These compounds are used as treatments for physiological dysfunction in urea cycling .

Temporal Effects in Laboratory Settings

It is known that in 24 hours, 80-100% of a dose of phenylbutyrate is excreted in the urine as phenylacetylglutamine .

Metabolic Pathways

Phenylacetyl-d5 L-Glutamine is involved in the metabolic pathways of the degradation of phenylacetate when in the presence of glutamine in the liver . It is also produced in higher concentrations in the body through the metabolic degradation pathway of the pharmaceutical compounds sodium phenylbutyrate, glycerol phenylbutyrate, and sodium phenylacetate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenylacetyl-d5 L-Glutamine can be synthesized through the reaction of phenylacetyl-d5 chloride with L-glutamine in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions include maintaining a low temperature to prevent decomposition and using an inert atmosphere to avoid unwanted side reactions .

Industrial Production Methods: Industrial production of Phenylacetyl-d5 L-Glutamine involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels. The compound is then dried and packaged under controlled conditions to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: Phenylacetyl-d5 L-Glutamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenylacetyl-d5 L-glutamic acid.

Reduction: Reduction reactions can convert it back to phenylacetyl-d5 L-glutamine from its oxidized form.

Substitution: The phenylacetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation: Phenylacetyl-d5 L-glutamic acid.

Reduction: Phenylacetyl-d5 L-glutamine.

Substitution: Various substituted phenylacetyl-d5 L-glutamine derivatives.

Comparación Con Compuestos Similares

Phenylacetylglutamine: The non-deuterated form of Phenylacetyl-d5 L-Glutamine.

Phenylacetyl-L-glutamine: Another derivative with similar properties but without deuterium labeling.

Sodium phenylbutyrate: A related compound used in the treatment of urea cycle disorders

Uniqueness: Phenylacetyl-d5 L-Glutamine is unique due to its deuterium labeling, which makes it an ideal tracer for metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis using techniques such as mass spectrometry. This compound provides valuable insights into the metabolic pathways and mechanisms of action of phenylacetylglutamine .

Propiedades

IUPAC Name |

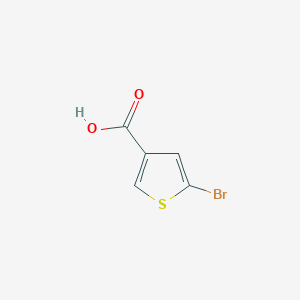

(2S)-5-amino-5-oxo-2-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19)/t10-/m0/s1/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLIEFSWGNOPJJ-CJMNRESHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)N[C@@H](CCC(=O)N)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547792 | |

| Record name | N~2~-[(~2~H_5_)Phenylacetyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331909-01-3 | |

| Record name | N~2~-[(~2~H_5_)Phenylacetyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)](/img/structure/B28622.png)

![3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B28636.png)